
3,6-Di-tert-butyl-catechol
Descripción general
Descripción
3,6-Di-tert-butyl-catechol is an organic synthesis intermediate and pharmaceutical intermediate . It can be used in laboratory research and development processes and chemical production processes . It is also used as a reactant to prepare 3,5-di-tert-butylquinone via catalytic oxidation and as a polymerization inhibitor in the production of monomers such as styrene and butadiene .
Synthesis Analysis
The synthesis of 3,6-Di-tert-butyl-catechol involves various processes. For instance, it has been used in the synthesis of enantioselective 1,2-oxazinanes, and isoxazolidines via asymmetric nitroso aldol reaction using L-proline as a catalyst . Additionally, it has been used in the synthesis of cyclohexadienone core 3,6-di-tert-butylcarbazole decorated triazole bridged dendrimers .
Molecular Structure Analysis
The 3,6-di-tert-butyl-catechol molecule contains a total of 38 bond(s). There are 16 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 aromatic hydroxyl(s) .
Chemical Reactions Analysis
3,6-Di-tert-butyl-catechol undergoes various chemical reactions. For example, an unusual type of reaction of 3,6-di-tert-butylpyrocatechol with thionyl chloride was discovered, which leads to the formation of elementary sulfur .
Physical And Chemical Properties Analysis
3,6-Di-tert-butyl-catechol has a molecular formula of C14H22O2 . It has a density of 1.012g/cm³, a melting point of 97-100℃, a boiling point of 309.7°C at 760 mmHg, and a flashing point of 136.5°C . It is insoluble in water .
Aplicaciones Científicas De Investigación
Synthesis of Tin and Indium Complexes : It's involved in the synthesis of tin and indium complexes. The oxidative addition of 3,6-di-tert-butyl-o-benzoquinone to SnCl2 leads to Sn(IV) catecholate complexes, showing its potential in forming organometallic structures (Lado et al., 2005). Similarly, interactions with indium produce tris-o-semiquinolate derivatives (Piskunov et al., 2011).
Isomerization and Alkyl Group Migration : Under high pressure and shearing stress, 3,5-di-tert-butyl catechol can unusually convert to the more sterically strained 3,6-isomer. This demonstrates its potential in chemical transformations (Vol’eva et al., 1983).
Formation of Antimony Complexes : It is used to synthesize various 3,6-di-tert-butyl-catecholates of trialkyl- and triarylantimony(V). These complexes have been characterized in detail, revealing insights into their molecular structures and electrochemical properties (Poddel’sky et al., 2017).
Study of Electronic Structures : Density Functional Theory analysis has been applied to study the electronic structures of 3,6-di-tert-butylorthoquinone in different oxidation states. This research is significant for understanding the electronic properties of these compounds (Wheeler et al., 1999).
Redox Reactions with Indium(III) Catecholate Complexes : Investigated the oxidation of indium(III) catecholate complexes, showing how different reaction conditions affect the product formation, which is crucial for redox chemistry applications (Piskunov et al., 2013).
Formation of Cobalt Complexes : Studies on cobalt compounds with 3,6-di-tert-butyl-catecholate ligands, analyzed through EPR spectroscopy, provide insights into the structural and electronic properties of such complexes (Bubnov et al., 2003).
Catalyst for Alkylation Reactions : Utilized as a catalyst in the alkylation of catechol with tert-butyl alcohol, demonstrating its potential in organic synthesis and catalysis (Kumar et al., 2013).
Mecanismo De Acción
The catechol substrate binds to dicopper (II) centers and subsequently two electrons are transferred to the metal centers from the substrate . The bridging phenoxo moieties participate as a Brønsted base by accepting protons from catechol during the catalytic cycle and thereby facilitating the catechol oxidation process .
Safety and Hazards
Direcciones Futuras
The catalytic properties of 3,6-Di-tert-butyl-catechol can be tuned for desired efficiencies in future prospects . It can act as a catalyst for selective oxidation of 3,5-di-tert-butyl catechol to the analogous o-quinone . It can also act as a catalyst for the degradation of organic dye (methylene blue, MB) from pollutant and wastes .
Propiedades
IUPAC Name |
3,6-ditert-butylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSNKPPMBBTUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395381 | |
| Record name | 3,6-di-tert-butyl-catechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-tert-butyl-catechol | |
CAS RN |
15512-06-8 | |
| Record name | 3,6-di-tert-butyl-catechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



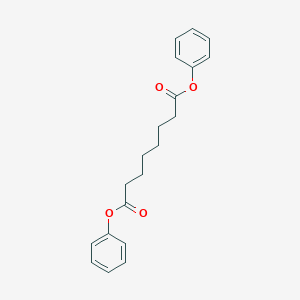
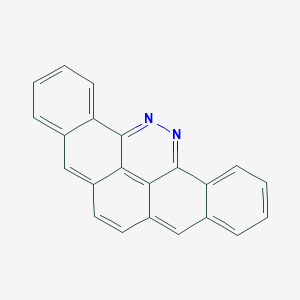

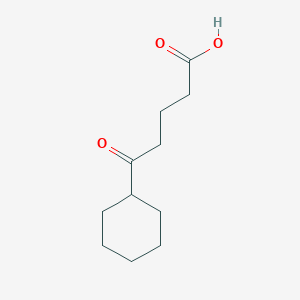
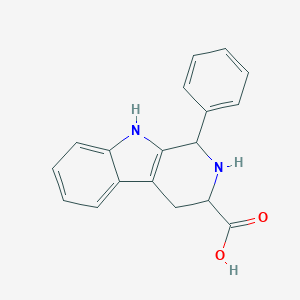

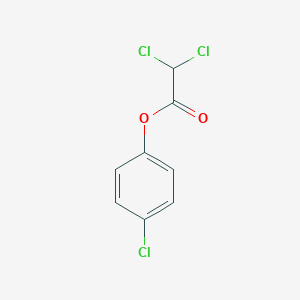
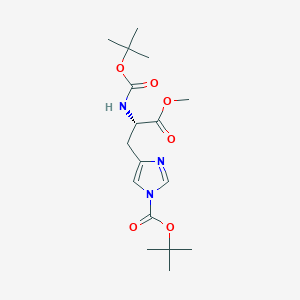

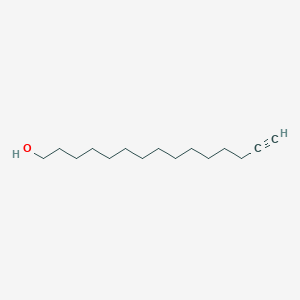

![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)
